Perfluorooctanamidine

描述

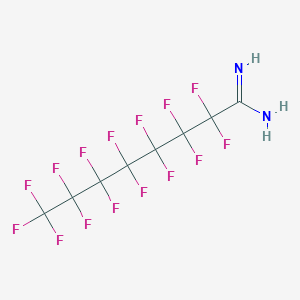

Perfluorooctanamidine (CAS: 307-31-3) is a perfluorinated compound characterized by a fully fluorinated carbon chain (eight carbons) terminated by an amidine functional group (-C(NH₂)₂⁺). This structure confers high chemical stability and resistance to degradation, typical of per- and polyfluoroalkyl substances (PFAS).

Handling protocols emphasize its sensitivity to environmental exposure; it requires storage under inert conditions (dry, low-temperature, and antioxidant packaging) to maintain stability and purity .

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F15N2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H3,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJKOLAKAFYZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F15N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381151 | |

| Record name | Perfluorooctanamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-31-3 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctanamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of perfluorooctanamidine typically involves the reaction of perfluorooctanoyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Formation of Perfluorooctanoyl Chloride: This is achieved by reacting perfluorooctanoic acid with thionyl chloride.

Amidation Reaction: The perfluorooctanoyl chloride is then reacted with ammonia or an amine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency and minimize the formation of by-products .

化学反应分析

Types of Reactions

Perfluorooctanamidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of perfluorooctanoic acid.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced fluorinated compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

Oxidation: Perfluorooctanoic acid

Reduction: Reduced fluorinated compounds

Substitution: Various substituted perfluorinated compounds

科学研究应用

Chemical Properties and Characteristics

Perfluorooctanamidine is characterized by its high thermal stability, resistance to chemical degradation, and hydrophobic nature. These properties make it suitable for various industrial applications, particularly in formulations requiring durability and resistance to harsh conditions.

Industrial Applications

Fluoroelastomer Compositions

This compound is utilized in the formulation of fluoroelastomeric compositions that exhibit enhanced physical properties such as plasma resistance and adhesion. These compositions are particularly valuable in manufacturing seals, gaskets, and other components used in aggressive environments .

| Property | Description |

|---|---|

| Thermal Stability | High resistance to thermal degradation |

| Chemical Resistance | Effective against corrosive substances |

| Hydrophobicity | Strong water-repellent characteristics |

Environmental Remediation

This compound has been explored for its potential in environmental remediation processes, particularly in the degradation of per- and polyfluoroalkyl substances (PFAS). Advanced oxidation processes (AOPs), including electrochemical oxidation and photocatalysis, have shown promise in breaking down PFAS compounds in contaminated water sources .

Case Study: Electrochemical Treatment

In a study focusing on the electrochemical treatment of PFAS, this compound was employed as part of a treatment train that combined concentration and destruction methods. The results indicated effective degradation of PFAS at varying current densities, highlighting the compound's utility in environmental applications .

| Technique | Effectiveness |

|---|---|

| Electrochemical Oxidation | High degradation rates observed |

| Photocatalysis | Significant reduction in PFAS levels |

Biomedical Applications

Recent research has indicated potential biomedical applications for this compound due to its bioactive properties. Studies have examined its effects on cellular processes and its potential role as an antimicrobial agent.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential use in medical coatings and treatments .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 20 |

Future Research Directions

The ongoing exploration of this compound's applications highlights the need for further research to fully understand its mechanisms and potential uses. Areas for future investigation include:

- Toxicological Studies : Understanding the health implications associated with exposure to this compound.

- Enhanced Formulations : Developing new materials that incorporate this compound for specific industrial uses.

- Long-term Environmental Impact Assessments : Evaluating the persistence and degradation pathways of this compound in various ecosystems.

作用机制

The mechanism of action of perfluorooctanamidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can interact with cell membranes, altering their permeability and affecting cellular processes .

相似化合物的比较

Key Observations :

- Functional Groups : this compound’s amidine group distinguishes it from sulfonic acid (PFOS), carboxylic acid (PFOA), and amide derivatives. This group may influence solubility, reactivity, and biological interactions.

Environmental and Toxicological Profiles

Persistence and Bioaccumulation

- PFOS and PFOA: Well-documented as persistent organic pollutants (POPs) with half-lives exceeding years in environmental matrices. Both bioaccumulate in wildlife and humans, linked to hepatotoxicity, immunotoxicity, and endocrine disruption .

- This compound: No direct data available, but its perfluorinated structure suggests comparable persistence. The amidine group may alter degradation pathways relative to PFOS/PFOA, though this remains unverified .

Toxicity Data Gaps

- Publicly available toxicological studies for this compound are scarce, unlike PFOS and PFOA, which have extensive regulatory evaluations (e.g., EU REACH, U.S. EPA). Industry data for newer PFAS alternatives are often proprietary or patent-protected, limiting independent analysis .

Regulatory and Data Availability Considerations

- PFOS and PFOA : Globally restricted under the Stockholm Convention due to POPs classification. Regulatory frameworks mandate phase-outs and monitoring .

- This compound: Not currently listed under major international treaties. However, its structural similarity to PFOS raises concerns about "regrettable substitution," where alternatives inherit the risks of replaced chemicals .

- Data Transparency : Over 75% of PFAS alternatives lack peer-reviewed environmental or health data, per the Persistent Organic Pollutants Review Committee. Patent literature often omits chemical identities, hindering risk assessment .

生物活性

Perfluorooctanamidine (PFOA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which have garnered significant attention due to their widespread environmental presence and potential health impacts. This article delves into the biological activity of this compound, focusing on its immunotoxicity, neurodevelopmental effects, and mechanisms of action based on recent research findings.

Overview of this compound

This compound is characterized by its perfluorinated carbon chain, which contributes to its unique chemical properties and biological interactions. The compound's structure allows it to resist degradation in the environment, leading to bioaccumulation in living organisms.

Immunotoxicity

Recent studies have highlighted the immunotoxic effects of PFAS, including this compound. A comprehensive evaluation of 147 PFAS revealed that approximately 21% exhibited bioactivity at concentrations ranging from 1 to 60 micromolar. This evaluation utilized a panel of human primary cell systems to assess immunosuppressive activities. Notably, perfluorooctanoic acid (PFOA) was found to share some immunosuppressive features with dexamethasone, a known immunosuppressant, while other PFAS displayed distinct immunomodulatory profiles .

Table 1: Summary of Immunotoxic Effects of Selected PFAS

Neurodevelopmental Impact

The neurodevelopmental effects of PFAS have also been a focal point in recent research. A study utilizing developmental neurotoxicity (DNT) assays found that a subset of PFAS significantly impaired neural network connectivity and neurite outgrowth. Specifically, compounds with longer carbon chains (≥8) demonstrated greater bioactivity in disrupting neurodevelopmental processes .

Table 2: Neurodevelopmental Effects of Selected PFAS

The mechanisms through which this compound exerts its biological effects are complex and multifaceted. Studies suggest that these compounds may interact with various cellular pathways, including those involved in immune response and neurodevelopment. The analysis indicated that certain PFAS may act similarly to ubiquitin ligase inhibitors or deubiquitylating enzyme inhibitors, suggesting a potential for disrupting protein regulation within cells .

Case Studies

Several case studies have illustrated the real-world implications of PFAS exposure:

- Human Observational Studies : Research comparing human exposure data with clinical findings on PFOA has shown significant disparities in health outcomes related to immune function and development. These studies emphasize the need for integrated risk assessment approaches that consider both observational and clinical data .

- Zebrafish Model : A study using zebrafish as a model organism demonstrated that exposure to PFOS led to developmental toxicity at concentrations as low as 7.48 µM. This highlights the sensitivity of aquatic models in assessing the developmental impacts of PFAS .

常见问题

Basic Research Questions

Q. What experimental precautions are critical when handling Perfluorooctanamidine in laboratory settings?

- Methodological Answer : Strict adherence to OSHA HCS and REACH safety protocols is essential. Key precautions include:

- Using fume hoods and PPE (nitrile gloves, lab coats, and safety goggles) to minimize inhalation and dermal exposure .

- Storing the compound in tightly sealed amber glass containers in well-ventilated areas to prevent degradation or peroxide formation .

- Implementing spill management protocols (e.g., using inert absorbents and avoiding water jets) to mitigate environmental release .

Q. Which analytical techniques are recommended for quantifying this compound in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity for perfluorinated compounds. Key steps include:

- Calibration with certified reference materials (e.g., Perfluorooctanoic Acid Standard CRM4056-a) to ensure accuracy .

- Solid-phase extraction (SPE) for sample pre-concentration, using C18 or graphitized carbon cartridges to isolate the compound from complex matrices .

- Quality control via internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .

Q. How should researchers design in vitro toxicological studies for this compound?

- Methodological Answer :

- Select cell lines (e.g., HepG2 for hepatotoxicity or MCF-7 for endocrine disruption) relevant to the compound’s suspected targets .

- Use dose ranges informed by environmental exposure data (e.g., 0.1–100 μM) and include positive controls (e.g., PFOS/PFOA) for comparative analysis .

- Measure endpoints like oxidative stress (via ROS assays), apoptosis (caspase-3 activity), and gene expression (qPCR for PPARα/γ) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioaccumulation potential be resolved?

- Methodological Answer :

- Conduct species-specific kinetic studies using radiolabeled compounds (e.g., -Perfluorooctanamidine) to track tissue distribution in model organisms (e.g., zebrafish or rats) .

- Apply computational models (e.g., QSAR or physiologically based pharmacokinetic modeling) to extrapolate interspecies differences and identify key bioaccumulation drivers (e.g., protein-binding affinity) .

- Validate findings through multi-laboratory collaborations to reduce methodological variability .

Q. What strategies optimize this compound detection in heterogeneous environmental matrices?

- Methodological Answer :

- Employ matrix-matched calibration curves to account for signal suppression/enhancement in soils or sediments .

- Use advanced ionization techniques (e.g., atmospheric pressure photoionization) in LC-MS/MS to improve ionization efficiency for perfluorinated compounds .

- Apply non-targeted screening (e.g., high-resolution mass spectrometry) to identify degradation byproducts that may interfere with quantification .

Q. How can researchers assess the long-term environmental persistence of this compound?

- Methodological Answer :

- Conduct accelerated degradation studies under controlled UV light and microbial exposure to simulate decades of environmental weathering .

- Measure half-lives in water, soil, and sediment systems using OECD 309 guidelines, and compare degradation pathways (e.g., defluorination vs. chain shortening) to structurally related PFCs .

- Integrate data into fugacity models (e.g., EQC or SimpleBox) to predict regional-scale persistence and partitioning behavior .

Methodological Considerations for Research Design

Q. What frameworks are effective for formulating hypothesis-driven research questions on this compound?

- Methodological Answer :

- Use the PICO framework to structure questions:

- P opulation (e.g., aquatic ecosystems), I ntervention (e.g., exposure concentration), C omparison (e.g., vs. PFOS), O utcome (e.g., endocrine disruption) .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability, ensuring alignment with regulatory knowledge gaps (e.g., EPA risk assessments) .

Q. How should researchers address ethical and reproducibility challenges in this compound studies?

- Methodological Answer :

- Pre-register study protocols on platforms like OSF to enhance transparency .

- Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation, including instrument parameters and statistical codes .

- Engage interdisciplinary review panels to identify biases (e.g., sampling or analytical variability) before publication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。